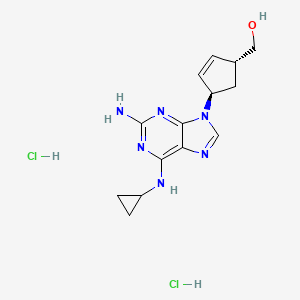
trans-Abacavir Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Abacavir Dihydrochloride: is a chemical compound known for its role as a nucleoside reverse transcriptase inhibitor (NRTI). It is the trans-isomer of Abacavir, a medication primarily used in the treatment of HIV infection. The compound has a molecular formula of C14H18N6O·2HCl and a molecular weight of 359.25 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Abacavir Dihydrochloride typically involves multiple steps, starting with the preparation of the core nucleoside structure. Reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure the correct stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Purification steps, such as crystallization and chromatography, are employed to achieve the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: trans-Abacavir Dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium azide or iodide ions.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-Abacavir Dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study the mechanisms of viral replication and the effects of NRTIs on viral enzymes.
Medicine: Medically, this compound is used in the treatment of HIV infection. It inhibits the reverse transcriptase enzyme, preventing the virus from replicating.
Industry: In the pharmaceutical industry, the compound is used in the development of antiviral drugs and as a reference standard in analytical methods.
Mécanisme D'action
Molecular Targets and Pathways: trans-Abacavir Dihydrochloride exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is crucial for the viral replication process, and its inhibition prevents the virus from multiplying.
Pathways Involved: The compound is incorporated into the viral DNA chain, causing chain termination and preventing the completion of the viral genome.
Comparaison Avec Des Composés Similaires
Abacavir: The cis-isomer of trans-Abacavir Dihydrochloride.
Zidovudine: Another NRTI used in the treatment of HIV.
Lamivudine: A commonly used NRTI with a similar mechanism of action.
Uniqueness: this compound is unique in its stereochemistry, which affects its binding affinity and efficacy compared to its cis-isomer and other NRTIs.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and mechanism of action. Its role in scientific research and medicine highlights its importance in the ongoing fight against HIV/AIDS.
Propriétés
Formule moléculaire |
C14H20Cl2N6O |
|---|---|
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
[(1R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C14H18N6O.2ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);2*1H/t8-,10-;;/m0../s1 |
Clé InChI |
PGISUJNOUMUHDT-NKPZAKOOSA-N |
SMILES isomérique |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@H](C=C4)CO.Cl.Cl |
SMILES canonique |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-prop-1-en-2-yl-1,2,4-triazol-3-one](/img/structure/B15354773.png)
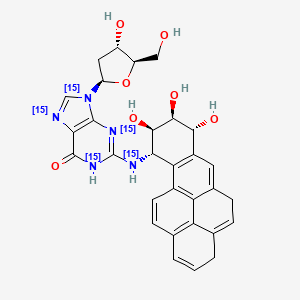
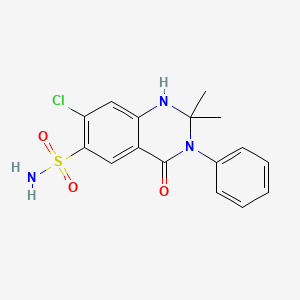
![N-((1S,6S)-6-(3-(5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl)-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2,2-difluorocyclohexyl)-2,2-difluoropropanamide](/img/structure/B15354793.png)
![2,2'-[(2,6-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B15354794.png)
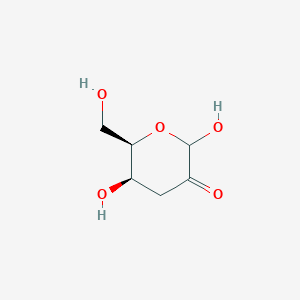
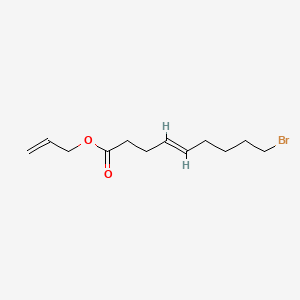
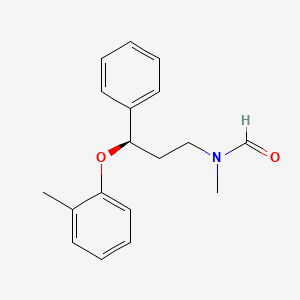
![4-[[1-(6-Bromopyridin-2-yl)piperidin-4-yl]-(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B15354817.png)

![Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-hydroxypropanoate](/img/structure/B15354822.png)
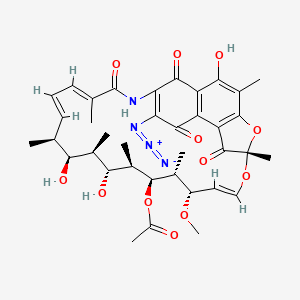

![10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride](/img/structure/B15354841.png)
